2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate 2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18704240
InChI: InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1
SMILES:
Molecular Formula: C11H13ClNO4-
Molecular Weight: 258.68 g/mol

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate

CAS No.:

Cat. No.: VC18704240

Molecular Formula: C11H13ClNO4-

Molecular Weight: 258.68 g/mol

* For research use only. Not for human or veterinary use.

2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate -

Specification

Molecular Formula C11H13ClNO4-
Molecular Weight 258.68 g/mol
IUPAC Name 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
Standard InChI InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1
Standard InChI Key VYGVGRQOOIHTMX-UHFFFAOYSA-M
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (C₁₂H₁₆ClNO₄) has a molecular weight of 273.71 g/mol and belongs to the class of substituted benzoates. Its IUPAC name, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reflects the esterification of the carboxylic acid group with a methyl moiety. The compound’s canonical SMILES representation (COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl) underscores the spatial arrangement of its functional groups, which are critical for its biochemical interactions.

Key physicochemical properties include a melting point of 377 K and a density of 1.309 g/cm³ . The triclinic crystal system (space group P1) accommodates two independent molecules in the asymmetric unit, stabilized by intramolecular N–H⋯O hydrogen bonds that form planar six-membered rings . These structural features contribute to its thermal stability and solubility profile, distinguishing it from analogs with shorter alkoxy chains or nitro substituents.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate typically begins with methyl 4-hydroxy-3-methoxybenzoate, which undergoes alkylation with 1-bromo-3-chloropropane to introduce the chloropropoxy side chain. Subsequent nitration and reduction steps yield the target compound, with the nitro-to-amino conversion achieved using powdered iron in methanol under reflux conditions. This method, while effective, faces challenges in yield optimization, particularly during the reduction step (51.1% yield) .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Alkylation1-Bromo-3-chloropropane, K₂CO₃68%
NitrationHNO₃, H₂SO₄, 0–5°C75%
ReductionFe powder, MeOH, reflux51.1%

Industrial-Scale Considerations

Industrial production scales these reactions using continuous-flow reactors to enhance yield and purity. Solvent selection (e.g., ethanol or acetic acid) and catalyst recycling are prioritized to minimize waste. Recent advances explore palladium on carbon (Pd/C) as an alternative catalyst for nitro reduction, potentially improving efficiency and reducing reaction times .

Crystallographic and Structural Analysis

Unit Cell Parameters and Hydrogen Bonding

Single-crystal X-ray diffraction reveals a triclinic lattice with unit cell dimensions a = 8.1080 Å, b = 9.818 Å, c = 17.739 Å, and angles α = 82.07°, β = 83.41°, γ = 89.37° . The two independent molecules in the asymmetric unit exhibit nearly planar benzene rings (dihedral angle = 88.50°), with intramolecular N–H⋯O bonds (2.08–2.15 Å) stabilizing the conformation . Intermolecular hydrogen bonds further organize the crystal lattice into chains along the a-axis, enhancing thermal stability compared to non-hydrogen-bonded analogs .

Table 2: Crystallographic Data

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell volume1389.3 ų
Z (molecules/unit)4
Density1.309 g/cm³

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The amino and chloropropoxy groups likely disrupt microbial cell wall synthesis, though mechanistic details remain under investigation.

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